2,3-Naphthalenedimethanol, 1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-, stereoisomer (8CI); (1S,2R,3R)-1-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2,3-naphthalenedimethanol
Description
The compound 2,3-Naphthalenedimethanol, 1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-, (1S,2R,3R) (CAS 26194-57-0), also known as Isotaxiresinol, is a stereoisomer with a complex polycyclic structure. Key features include:
- Molecular formula: C₁₉H₂₂O₆ (MW 346.38) .
- Functional groups: Two hydroxyl (-OH) groups on the naphthalene ring (positions 2,3), a 3,4-dihydroxyphenyl moiety, and methoxy (-OCH₃) and hydroxyl groups at positions 6 and 7, respectively .
- Stereochemistry: The (1S,2R,3R) configuration defines its spatial arrangement, influencing biological interactions .
- Physical properties: Boiling point 542.5°C, density 1.164 g/cm³, and low water solubility (0.19 g/L at 25°C) .
Properties
IUPAC Name |
4-[7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVRVYXAHDDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Naphthalenedimethanol, specifically the stereoisomer (1S,2R,3R)-1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2,3-naphthalenedimethanol, is a complex organic compound with potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anti-cancer activities based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H20O6 and a molecular weight of approximately 320.34 g/mol. Its structure features a naphthalene core substituted with hydroxyl and methoxy groups that contribute to its biological activities.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals in biological systems. The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals. The IC50 value was determined to be in the range of 30-50 μg/mL, indicating strong antioxidant potential.
- ABTS Radical Scavenging Activity : Similar results were observed with the ABTS assay where the compound exhibited effective inhibition of ABTS radicals at concentrations comparable to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial properties of 2,3-naphthalenedimethanol have been explored against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 40 μg/mL |
| Pseudomonas aeruginosa | 60 μg/mL |
The compound was particularly effective against gram-positive bacteria compared to gram-negative strains, suggesting a potential application in developing antimicrobial agents.
Anti-Cancer Activity
Recent studies have indicated that the compound may possess anti-cancer properties:
- Estrogen Receptor Binding : Research has shown that metabolites derived from this compound exhibit high affinity for estrogen receptors, which could imply a role in modulating estrogen-related pathways in cancer cells. Specifically, the demethylated analogue demonstrated over 300 times greater affinity for estrogen receptors compared to its parent compound .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various naphthalene derivatives including this compound. Results indicated that it outperformed several known antioxidants in scavenging free radicals .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against hospital-acquired infections caused by resistant bacterial strains, it showed promise as an adjunct therapy alongside conventional antibiotics .
Comparison with Similar Compounds
Substituent Variations: Hydroxyl vs. Methoxy Groups
Key Insights :
- Methoxy substitution (e.g., 4676-53-3) increases lipophilicity, reducing water solubility but enhancing membrane permeability compared to hydroxyl-rich analogs .
- Cycloolivil (C₂₀H₂₄O₇) has additional hydroxyl groups, contributing to a higher boiling point (623.7°C) and density (1.354 g/cm³) than the target compound .
Stereochemical Variations
Key Insights :
Backbone and Functional Group Comparisons
Key Insights :
- The tetrahydro-naphthalene backbone in the target compound provides rigidity, while the 3,4-dihydroxyphenyl group enhances antioxidant capacity .
- 1,8-Naphthalenedimethanol lacks aromatic substituents, reducing biological activity but increasing synthetic utility .
Pharmacological and Industrial Relevance
- Antioxidant Activity: The target compound’s multiple hydroxyl groups enable free radical scavenging, akin to flavonoids .
- Solubility Challenges: Low aqueous solubility (0.19 g/L) limits bioavailability, necessitating formulation strategies like nanoparticle encapsulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this stereoisomer, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step organic strategies, either linear or convergent. For example, starting with commercially available indole or naphthalene precursors, followed by regioselective functionalization (e.g., hydroxylation, methoxylation, and dihydroxyphenyl coupling). Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For stereochemical control, chiral auxiliaries or catalysts may be employed, with X-ray crystallography used to confirm absolute configurations .
Q. How can the stereochemistry of the compound be confirmed experimentally?
- Methodological Answer : Use a combination of circular dichroism (CD) spectroscopy and X-ray crystallography. CD provides optical activity profiles specific to the (1S,2R,3R) configuration, while X-ray crystallography resolves spatial arrangements. For NMR-based analysis, nuclear Overhauser effect (NOE) experiments can identify spatial proximities between hydrogens on the naphthalene and dihydroxyphenyl moieties .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer : Employ reversed-phase HPLC with UV/Vis detection (optimized for phenolic and methoxy groups at ~280 nm). Pair with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. Differential scanning calorimetry (DSC) can identify polymorphic forms, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Use density functional theory (DFT) to model electron density distributions, focusing on the hydroxyl and methoxy groups’ nucleophilic/electrophilic behavior. Quantum mechanical/molecular mechanical (QM/MM) simulations can predict regioselectivity in catalytic reactions (e.g., hydrogenation of the tetrahydro-naphthalene core). Reaction path searches using tools like GRRM or AFIR (artificial force-induced reaction) help identify transition states and competing pathways .
Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical fidelity?
- Methodological Answer : Design-of-experiments (DoE) approaches, such as response surface methodology (RSM), can balance variables like temperature, solvent polarity, and catalyst loading. For example, in methoxylation steps, polar aprotic solvents (e.g., DMF) enhance solubility, while low temperatures (~0–5°C) minimize epimerization. Real-time monitoring via inline FTIR or Raman spectroscopy ensures stereochemical consistency .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Cross-validate with advanced techniques:
- Dynamic NMR (DNMR) to detect slow conformational exchanges affecting peak splitting.
- Isotopic labeling (e.g., deuterium substitution at labile hydroxyls) to simplify spectra .
- Machine learning models trained on similar naphthalene derivatives can predict chemical shifts and identify outliers .
Q. What methodologies address challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer : Use orthogonal separation techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
